
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and an N-(2-methoxy-5-methylphenyl) group
Preparation Methods
The synthesis of 5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenylboronic acid and 2-methoxy-5-methylphenylamine.
Coupling Reaction: The key step involves a coupling reaction between the furan ring and the 2-chlorophenyl group. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Amidation: The final step involves the formation of the amide bond between the furan ring and the N-(2-methoxy-5-methylphenyl) group. This can be accomplished using standard amidation reactions, such as the reaction of an acid chloride with an amine.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group. Common reagents for substitution reactions include nucleophiles such as hydroxide ions or amines. The major products formed from substitution include substituted phenyl derivatives.
Scientific Research Applications
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide has several scientific research applications:
Medicinal Chemistry: The compound is of interest in medicinal chemistry for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activity.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide can be compared with other similar compounds, such as:
5-(2-chlorophenyl)-N-(2-methoxyphenyl)-2-furamide: This compound differs by the absence of the methyl group on the phenyl ring. It may exhibit different chemical and biological properties.
5-(2-chlorophenyl)-N-(2-methylphenyl)-2-furamide: This compound lacks the methoxy group on the phenyl ring. It may have different reactivity and applications.
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-thiopheneamide: This compound contains a thiophene ring instead of a furan ring. It may have different electronic properties and applications in materials science.
Properties
CAS No. |
853314-76-8 |
|---|---|
Molecular Formula |
C19H16ClNO3 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO3/c1-12-7-8-17(23-2)15(11-12)21-19(22)18-10-9-16(24-18)13-5-3-4-6-14(13)20/h3-11H,1-2H3,(H,21,22) |
InChI Key |
FFGAVXDBOWIWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


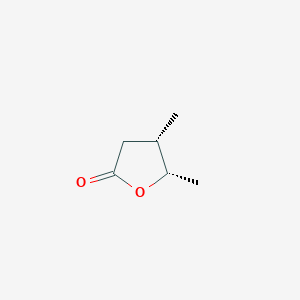
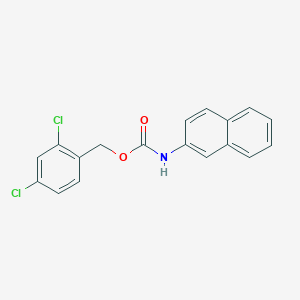
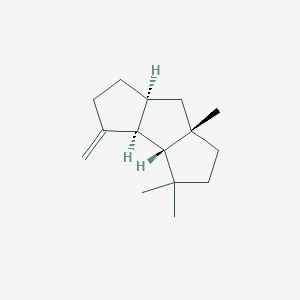
![2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol](/img/structure/B11952178.png)

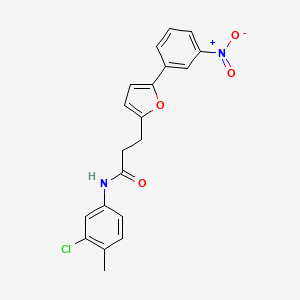


![3,4-dichloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11952226.png)
![2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11952234.png)


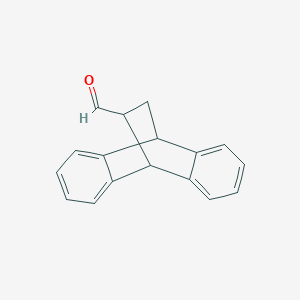
![12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione](/img/structure/B11952256.png)
